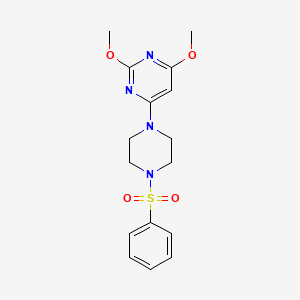

2,4-Dimethoxy-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-Dimethoxy-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound with vast potential in scientific research. It has been identified as a novel inhibitor of Chikungunya Virus . It is also known by the name “tropisetron” and is used as a serotonin 5-HT3 receptor antagonist .

Synthesis Analysis

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The synthesis process was optimized, and the resulting compound displayed moderate acetylcholinesterase inhibitory activities in vitro .Molecular Structure Analysis

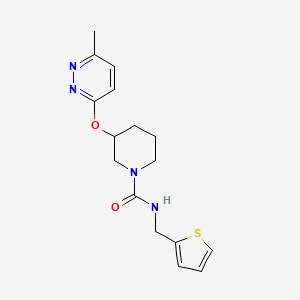

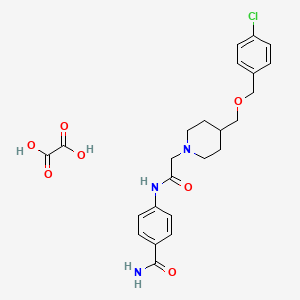

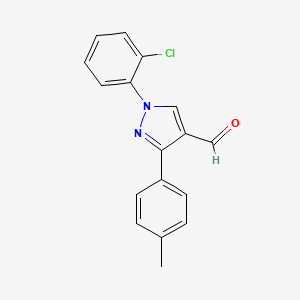

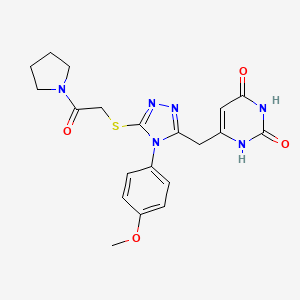

The molecular structure of “2,4-Dimethoxy-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” consists of a pyrimidine ring with two methoxy groups and a piperazine group attached to it .Chemical Reactions Analysis

The compound has been evaluated for its bioactivities by the Ellman’s method . The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Scientific Research Applications

- Application : Researchers have employed DMPP as a derivatization reagent for carboxyl groups on peptides. It enhances the detection and quantification of free fatty acids (FFAs) through liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization with trimethylsilyldiazomethane (TMSD). This method improves ionization efficiency, allowing for robust FFA profiling in biological samples .

- Application : DMPP-assisted LC/ESI-MS/MS can identify FFAs as potential biomarkers for various metabolic diseases, including diabetes mellitus. By analyzing FFAs in tissues and plasma, researchers can gain insights into lipid-related disorders and explore diagnostic markers .

Metabolite Profiling and Lipidomics

Biomarker Discovery

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit butyrylcholinesterase (buche) . BuChE is an enzyme that is involved in the breakdown of neurotransmitters in the body.

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of buche . This inhibition could potentially slow down the breakdown of certain neurotransmitters, leading to an increase in their concentration in the body.

Biochemical Pathways

If it inhibits buche, it could potentially affect the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .

Pharmacokinetics

The compound’s ionization efficiency could potentially be improved by using certain derivatization methods , which could impact its bioavailability.

Result of Action

Related compounds have been reported to exhibit inhibitory activities against buche , which could potentially lead to an increase in the concentration of certain neurotransmitters in the body.

Action Environment

The ionization efficiency of similar compounds could potentially be improved under certain conditions , which could impact their action and efficacy.

properties

IUPAC Name |

4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-23-15-12-14(17-16(18-15)24-2)19-8-10-20(11-9-19)25(21,22)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJNOQKFGJLMGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2360277.png)

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2360278.png)

![5-Bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2360280.png)

![Methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate](/img/structure/B2360292.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2360295.png)

![3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2360296.png)